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molecular formula C13H14O3S B7872066 (2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol

(2,4-Dimethoxyphenyl)(thiophen-2-yl)methanol

Cat. No. B7872066
M. Wt: 250.32 g/mol
InChI Key: PCHQWJJRPDSLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422261B2

Procedure details

1.6 M solution of n-butyllithium in hexane (9.5 ml; 15.2 mmol; 1.1 eq) is added dropwise to a solution of compound (7) (3 g; 13.8 mmol; 1.0 eq) in 90 ml of anhydrous THF cooled to −78° C. The solution is stirred for 1 hour at −78° C. and then 2-formylthiophene (4.7 ml; 49.5 mmol; 3.6 eq) is added dropwise. The solution is stirred for 3 hours at 78° C., then for 15 hours at room temperature, and then 150 ml of water is added. After extraction with ethyl acetate (2×150 ml), the organic phases are combined, dried over MgSO4 and concentrated under reduced pressure. The oil obtained is purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate: 10:0 to 8:2) to lead to a mixture of compound (8) and thiophene-2-methanol (3.3 g; 85% by mass of compound (8); 87%) obtained as a yellow oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 7 )
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6]CCCCC.[CH:12]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)=[O:13].[OH2:19].C1[CH2:24][O:23][CH2:22][CH2:21]1>>[CH3:6][O:19][C:1]1[CH:21]=[C:22]([O:23][CH3:24])[CH:4]=[CH:3][C:2]=1[CH:12]([C:14]1[S:15][CH:16]=[CH:17][CH:18]=1)[OH:13]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
9.5 mL
Type
reactant
Smiles
CCCCCC
Name
compound ( 7 )
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
90 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(=O)C=1SC=CC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 1 hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution is stirred for 3 hours at 78° C.
Duration
3 h
WAIT
Type
WAIT
Details
for 15 hours at room temperature
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate: 10:0 to 8:2)
ADDITION
Type
ADDITION
Details
to lead to a mixture of compound (8) and thiophene-2-methanol (3.3 g; 85% by mass of compound (8); 87%)
CUSTOM
Type
CUSTOM
Details
obtained as a yellow oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)C(O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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